molecular formula C10H14BrN3O B1450697 5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide CAS No. 2140316-45-4

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide

Cat. No. B1450697
M. Wt: 272.14 g/mol
InChI Key: ICTHUEOIVBAMQK-UHFFFAOYSA-N
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Description

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide is a chemical compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study described the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine . Another study reported the synthesis of 5-bromo-salicylamide derivatives starting from 5-bromo-2-hydroxy-benzamide .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide can be represented by the SMILES string CN(C)c1ncc(Br)cn1 . The InChI key for this compound is NYMYGNLCILQUMT-UHFFFAOYSA-N .

Scientific Research Applications

Amplification of Phleomycin Activity

A study investigated the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium, resulting in products that showed little activity as amplifiers of phleomycin, highlighting a synthetic route to explore the chemical reactivity and potential bioactivity enhancement of antibiotics (Kowalewski et al., 1981).

Heterocyclic Synthesis Utility

Another study focused on the synthesis of new thienopyrimidines from an unknown 3-amino-5-bromo-4, 6-dimethylthieno pyridine-2-carbonitrile, demonstrating the compound's utility in creating diverse heterocyclic structures that could have pharmacological applications (Madkour et al., 2009).

Bromination Studies

Research on the bromination of 3-dimethylaminopyridine to produce 2-bromo-5-dimethylaminopyridine provides insight into synthetic pathways for functionalizing pyridine derivatives, which are valuable in medicinal chemistry and materials science (Fox et al., 1973).

Antimicrobial Activity

A study synthesized new pyridothienopyrimidines and pyridothienotriazines, exploring their antimicrobial activities. This research indicates the potential of 5-bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide derivatives in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide .

Future Directions

Future research could focus on the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions, as these compounds have shown potential in various pharmaceutical and biochemical fields .

properties

IUPAC Name

5-bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c1-5-7(9(12)15)10(14(3)4)13-6(2)8(5)11/h1-4H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTHUEOIVBAMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)N(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide
Reactant of Route 2
5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide
Reactant of Route 3
5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide
Reactant of Route 4
5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide
Reactant of Route 5
5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide
Reactant of Route 6
5-Bromo-2-(dimethylamino)-4,6-dimethylpyridine-3-carboxamide

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